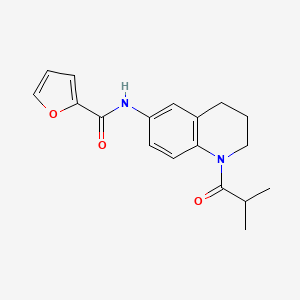

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12(2)18(22)20-9-3-5-13-11-14(7-8-15(13)20)19-17(21)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGTWHSTVKVBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H19N2O3

- Molecular Weight : 317.36 g/mol

- CAS Number : 1203150-70-2

Synthesis Methods

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves several key steps:

- Formation of Tetrahydroquinoline Moiety : This can be achieved through the Pictet-Spengler reaction.

- Furan Ring Formation : Synthesized via cyclization reactions involving suitable precursors.

- Amide Bond Formation : Coupling of the furan ring with the tetrahydroquinoline moiety using coupling reagents like EDCI or DCC.

Anticancer Properties

Recent studies have indicated that N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antiproliferative activity using the MTT assay against a panel of human cancer cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| BT-474 (breast) | 0.99 ± 0.01 |

| HeLa (cervical) | 3.8 ± 0.3 |

| MCF-7 (breast) | 4.1 ± 0.1 |

| NCI-H460 | 2.5 ± 0.2 |

These findings suggest that the compound may act as a potent inhibitor of cell proliferation by inducing apoptosis and disrupting microtubule organization during the cell cycle.

The proposed mechanisms by which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide exerts its biological effects include:

- Tubulin Polymerization Inhibition : The compound has shown to inhibit tubulin polymerization in a dose-dependent manner.

- Cell Cycle Arrest : It causes cell cycle arrest in the G2/M phase by affecting cycle-related proteins.

- Apoptosis Induction : The compound downregulates anti-apoptotic proteins leading to increased apoptosis in cancer cells.

Case Studies and Research Findings

A study conducted by Prasad et al. synthesized various derivatives of tetrahydroquinoline and evaluated their cytotoxicity against multiple cancer lines. Among these derivatives, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide demonstrated superior activity compared to other synthesized compounds.

Another significant finding was reported in a study where this compound was tested against rodent models with tumor xenografts, showing promising in vivo antitumor activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Tetrahydroquinoline Core

N-(1-Acetyl-2,2,4-Trimethyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-6-yl)Furan-2-Carboxamide ()

- Structural Differences: The acetyl group at the 1-position (vs. Additional 2,2,4-trimethyl and 4-phenyl groups increase molecular rigidity and hydrophobicity.

- Functional Implications : The phenyl group may enhance π-π stacking in protein interactions, while trimethyl substituents could reduce metabolic oxidation. The acetyl group’s lower lipophilicity compared to isobutyryl might decrease membrane permeability .

N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide ()

- Structural Differences : Replaces the furan carboxamide with a sulfonamide group and introduces a trifluoroacetyl moiety. The cyclopropylethyl and fluorine substituents add steric and electronic complexity.

- Functional Implications: Sulfonamide groups are strong hydrogen bond donors/acceptors, often enhancing target affinity. Trifluoroacetyl groups improve metabolic stability by resisting enzymatic degradation. The fluorine atom may modulate electronic effects and bioavailability .

Carboxamide vs. Sulfonamide Derivatives

- Furan-2-Carboxamide (Target Compound) : Exhibits moderate hydrogen bonding capacity due to the furan oxygen and amide groups. Furan’s aromaticity may limit conformational flexibility.

- Sulfonamide () : Higher acidity (pKa ~10) compared to carboxamides (pKa ~15–17) enhances solubility in physiological conditions. Sulfonamides often exhibit stronger binding to serine proteases and kinases .

Impact of Acyl Groups on Pharmacokinetics

Tabulated Comparison of Key Properties

Q & A

Q. Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | +20% yield vs. RT |

| Solvent | THF:H₂O (4:1) | Reduces by-products |

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Replace isobutyryl with acetyl/benzoyl groups to assess steric effects.

- Biological Profiling : Test against panels of 50+ kinases or GPCRs.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding to ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.